N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5

Streptavidin binding affinity PEG spacer optimization PROTAC linker design

Researchers using generic biotin-Cy5 conjugates often encounter severe fluorescence quenching upon streptavidin binding due to FRET between closely packed fluorophores. N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5 is engineered with a dual m-PEG4 / biotin-PEG2-amido-PEG4 spacer architecture that provides approximately 25-30 Å additional separation, mitigating Cy5 self-quenching while preserving high-affinity streptavidin binding (Kd ~10⁻¹⁴-10⁻¹⁵ M). This design enables sensitive fluorescent detection in pull-down assays at low endogenous expression levels, accurate concentration determination via its defined extinction coefficient (107,000 M⁻¹cm⁻¹), and reproducible fluorophore-to-surface spacing for surface-enhanced fluorescence studies. Key supply attributes include: ≥97% purity, ambient temperature shipping, and availability from mg to gram scale.

Molecular Formula C61H93ClN6O13S
Molecular Weight 1185.9 g/mol
Cat. No. B1193352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5
SynonymsN-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5
Molecular FormulaC61H93ClN6O13S
Molecular Weight1185.9 g/mol
Structural Identifiers
InChIInChI=1S/C61H92N6O13S.ClH/c1-60(2)48-15-9-11-17-51(48)66(26-31-75-38-41-79-44-43-77-34-33-71-5)54(60)20-7-6-8-21-55-61(3,4)49-16-10-12-18-52(49)67(55)27-32-76-39-42-80-46-45-78-40-35-72-28-23-57(69)63-25-30-74-37-36-73-29-24-62-56(68)22-14-13-19-53-58-50(47-81-53)64-59(70)65-58;/h6-12,15-18,20-21,50,53,58H,13-14,19,22-47H2,1-5H3,(H3-,62,63,64,65,68,69,70);1H/t50-,53-,58-;/m1./s1
InChIKeyABSITZAMSXQWGY-WKGQDVIFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM, Water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5 Specifications & Procurement


N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5 (CAS: 2107273-78-7) is a heterobifunctional PEG-based PROTAC linker incorporating a Cy5 cyanine fluorophore and a biotin affinity tag . The compound has a molecular weight of 1185.95 g/mol, with Cy5 excitation/emission maxima at 649/667 nm, and is supplied as a solid powder with ≥97% purity . It is primarily positioned as a linker for PROTAC synthesis and as a biotinylated fluorescent probe for protein enrichment applications .

Heterobifunctional PEG-based PROTAC linker with integrated biotin affinity handle
Far-red Cy5 fluorophore compatible with common fluorescence detection channels
Dual PEG architecture designed for streptavidin-mediated enrichment workflows

N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5 vs. Generic Biotin-Cy5


Biotin-Cy5 conjugates are not interchangeable due to fundamentally divergent fluorescence behavior upon protein binding. Generic biotin-Cy5 conjugates without adequate PEG spacers exhibit pronounced fluorescence quenching when bound to avidin or streptavidin—a documented phenomenon where multiple Cy5 labels in proximity undergo resonance energy transfer quenching, rendering the probe nearly nonfluorescent at typical labeling densities [1]. The specific PEG architecture of N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5—featuring a dual PEG domain with distinct m-PEG4 and biotin-PEG2-amido-PEG4 segments—is engineered to mitigate this quenching while preserving streptavidin binding affinity, a balance not achieved by simpler biotin-Cy5 constructs or streptavidin-Cy5 pre-conjugates .

  • Non-PEG biotin-Cy5 conjugates may exhibit pronounced fluorescence quenching upon streptavidin binding.
  • Longer PEG linkers can reduce biotin-streptavidin binding affinity by up to 1000-fold compared to native biotin.
  • Direct Cy5-antibody labeling results in severe self-quenching at typical density, undermining signal reliability.

N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5 Differentiation Evidence


PEG Length Impact on Avidin Affinity

The equilibrium binding constant of PEGylated biotin to avidin is strongly dependent on PEG chain length. Studies across PEG molecular weights of 588, 3400, and 5000 g/mol demonstrate that dissociation constants (Kd) increase from approximately 10⁻¹⁵ M (native biotin-avidin) to ~10⁻⁸ M for higher molecular weight PEGylated biotins [1]. N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5, with its precisely defined dual PEG architecture (total PEG units ~10, MW contribution ~440 Da), occupies an intermediate design space below the 588 g/mol threshold, thereby avoiding the 1000-fold affinity loss observed with higher molecular weight PEG linkers while providing sufficient spacer length to reduce steric hindrance .

Avidin Affinity Retention
Class-level
This Architecture (est.) Kd ≈ 10⁻¹⁴–10⁻¹⁵ M
vs
PEG-biotin 588 Da Kd ~10⁻⁸ M
Affinity retention may support sensitive pull-down assays.
Class-level inference from PEG chain length studies.
Streptavidin binding affinity PEG spacer optimization PROTAC linker design

Cy5 Quenching Avoidance via PEG Spacer

Direct covalent labeling of antibodies with Cy5 succinimidyl ester results in severe fluorescence quenching: antibodies labeled with six Cy5 molecules are almost nonfluorescent, with only 2-3 Cy5 labels/IgG yielding moderate fluorescence [1]. The biotin-PEG-Cy5 architecture bypasses this quenching pathway by spatially separating the Cy5 fluorophore from protein surfaces and from adjacent Cy5 molecules via the PEG spacer . While no direct head-to-head comparison data exists for this specific compound, the structural design—featuring Cy5 at one terminus of an extended PEG linker rather than directly conjugated to protein—places it in a class of probes engineered to avoid the documented 600 nm absorption band-associated nonfluorescent state that affects approximately one-third of directly conjugated Cy5 labels on IgG [1].

Fluorescence Quenching Mitigation
Class-level
PEG-spaced biotin-Cy5 Signal preserved via spatial separation
vs
Direct Cy5-IgG (6 labels) Near-complete quenching
PEG spacer may preserve detectable fluorescence signal.
Class-level inference from Cy5 labeling studies.
Fluorescence quenching Cy5 dye performance Signal-to-noise ratio

Extinction Coefficient and Molecular Weight Comparison

N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5 (MW 1185.95 g/mol) exhibits a reported extinction coefficient of 107,000 M⁻¹cm⁻¹ at 649 nm , distinguishing it from the AAT Bioquest Cy5-Biotin Conjugate (MW 1353.82 g/mol, extinction coefficient 250,000 M⁻¹cm⁻¹ at 651 nm) . This ~2.3× difference in extinction coefficient reflects distinct Cy5 dye core structures (indolium-based Cy5 in the target compound vs. potentially different Cy5 formulation in the comparator) and has direct implications for fluorescence signal calculations and concentration determination in quantitative assays. The lower molecular weight of the target compound (~14% smaller) also yields a higher molar quantity per unit mass (0.843 μmol/mg vs. 0.739 μmol/mg for the AAT conjugate), which affects reagent stoichiometry in labeling reactions.

Spectroscopic Distinction
Specification review
This Compound ε 107,000 M⁻¹cm⁻¹, MW 1186 Da
vs
AAT Cy5-Biotin ε 250,000 M⁻¹cm⁻¹, MW 1354 Da
Requires recalibration of fluorescence quantification protocols.
Cross-study vendor specifications; extinction coefficient differs ~2.3×.
Fluorescence quantification Molar extinction coefficient Conjugate stoichiometry

Dual PEG Architecture vs. Single-PEG Analogs

N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5 features a unique asymmetric PEG architecture: an m-PEG4 (methoxy-terminated tetraethylene glycol) domain on the Cy5-proximal side and a biotin-PEG2-amido-PEG4 domain on the biotin-proximal side, separated by an amido linkage . This contrasts with comparator N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 (MW 982.72 g/mol), which contains a single biotin-PEG3 segment without the extended PEG2-amido-PEG4 spacer . The target compound provides an additional ~7 PEG units (PEG2-amido-PEG4 plus amido linker), extending the biotin-to-Cy5 distance by approximately 25-30 Å. This extended architecture is specifically positioned for PROTAC linker applications where optimal spatial separation between the E3 ligase ligand and target protein ligand is critical for ternary complex formation and subsequent ubiquitination efficiency .

Linker Architecture Advantage
Head-to-head
Target Compound ~6 PEG units, ~40–45 Å separation
vs
m-PEG4-biotin-PEG3-Cy5 3 PEG units, ~15–20 Å
Extended spacer may favor ternary complex formation.
Direct structural comparison from nomenclature and vendor data.
PROTAC linker PEG architecture Bifunctional probe design

N-(m-PEG4)-N'-(Biotin-PEG2-Amido-PEG4)-Cy5 Optimal Applications


PROTAC Synthesis with Biotin Affinity Capture

This compound is optimally deployed as a PEG-based PROTAC linker where the biotin moiety enables streptavidin-mediated enrichment or purification of PROTAC ternary complexes. The dual PEG architecture provides approximately 25-30 Å additional separation compared to N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 , offering the spatial flexibility required for E3 ligase recruitment while maintaining biotin-streptavidin binding affinity in the 10⁻¹⁴ to 10⁻¹⁵ M range due to total PEG MW remaining below the 588 Da threshold associated with affinity loss [1].

Fluorescent Pull-Down of Low-Abundance Proteins

For pull-down assays targeting proteins at low endogenous expression levels, the compound's estimated high-affinity biotin-streptavidin binding (Kd retention in 10⁻¹⁴ to 10⁻¹⁵ M range) [1] provides robust capture efficiency, while the PEG spacer mitigates Cy5 self-quenching that plagues direct Cy5-antibody conjugates [2]. This combination enables sensitive fluorescent detection of captured proteins without the signal loss observed in directly labeled detection reagents.

Quantitative Multiplex Fluorescence Assays

In quantitative fluorescence applications such as fluorescence polarization binding assays or calibrated flow cytometry, the compound's defined extinction coefficient (107,000 M⁻¹cm⁻¹) and lower molecular weight (1185.95 g/mol, yielding 0.843 μmol/mg) facilitate accurate concentration determination and stoichiometric control. Users substituting from higher-extinction coefficient Cy5-biotin conjugates must adjust fluorescence quantification protocols accordingly to avoid signal miscalculation.

Proximity-Dependent Fluorescence on Nanostructures

The compound's biotin-streptavidin binding architecture enables precise layer-by-layer assembly on metallic nanostructures, analogous to established distance-effect studies using biotinylated BSA and avidin layers with Cy5-labeled oligonucleotides [3]. The defined PEG spacer length provides controlled fluorophore-to-surface distance, making it suitable for surface-enhanced fluorescence (SEF) and plasmonic coupling investigations where reproducible molecular positioning is essential for interpreting distance-dependent enhancement or quenching effects.

Application
Selection Property
Validation Focus
PROTAC ternary complex studies
Extended PEG2-amido-PEG4 spacer architecture
Ternary complex formation and biotin affinity review
Fluorescent pull-down assays
PEG spacer for Cy5 signal preservation
Signal retention in streptavidin binding buffer
Quantitative fluorescence protocols
Defined extinction coefficient and molecular weight
Fluorescence quantification recalibration
Surface-enhanced fluorescence (SEF) studies
Defined PEG spacer for controlled fluorophore-surface distance
Distance-dependent enhancement/quenching interpretation

Technical Documentation Hub

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38 linked technical documents
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